molecular formula C14H11ClN2O B8813092 7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine CAS No. 437384-17-3

7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine

Cat. No.: B8813092
CAS No.: 437384-17-3
M. Wt: 258.70 g/mol
InChI Key: FYHDEKUEAVBKRT-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C14H11ClN2O and its molecular weight is 258.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

437384-17-3

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

7-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-12-7-5-10(6-8-12)13-9-11-3-2-4-14(15)17(11)16-13/h2-9H,1H3

InChI Key

FYHDEKUEAVBKRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2)C=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(6-chloro-2-pyridinyl)-1-(methoxyphenyl)ethanone oxime (38.7 g, 140 mmol) in 1,2-dimethoxyethane (156 mL) at 0° C. was added trifluoroacetic anhydride (20 mL, 140 mmol), keeping the temperature below 10° C. during the addition. After the addition was complete, the reaction was warmed to 15° C. The solution was then cooled to 4° C. and a solution of triethylamine (39 mL, 280 mmol) in 1,2-dimethoxyethane (15 mL) was added over a period of 0.5 hours. The mixture was allowed to warm to room temperature and was stirred at room temperature for 1.5 hours. To this mixture was added iron(II) chloride (0.18 g, 1.4 mmol) and the reaction was heated at 75° C. for 15 hours. The reaction mixture was poured into water (300 mL). The resulting suspension was extracted with ethyl acetate. The organic phase was dried (magnesium sulfate), filtered and concentrated to a solid. This solid was recrystallized from methanol to give 7-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-α]pyridine (18.7 g, 52%) as pale yellow needles. 1H NMR (CDCl3): δ 7.91 (d, 2H), 7.43 (d, 1H), 7.01 (t,1H), 6.95 (d, 2H). 6.81 (d,1 1H), 6.80 (s, 1H), 3.83 (s, 3 H); MS m/z 259 (M+1).
Name
2-(6-chloro-2-pyridinyl)-1-(methoxyphenyl)ethanone oxime
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
156 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
iron(II) chloride
Quantity
0.18 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-(6-chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone oxime (38.7 g, 140 mmol) in 1,2-dimethoxyethane (150 mL) at 0° C. was added trifluoroacetic anhydride (20 mL, 140 mmol), keeping the temperature below 10° C. during the addition. After the addition was complete, the reaction was warmed to 15° C. The solution was then cooled to 4° C. and a solution of triethylamine (39 mL, 280 mmol) in 1,2-dimethoxyethane (15 mL) was added over a period of 0.5 hours. The mixture was allowed to warm to room temperature and was stirred at room temperature for 1.5 hours. To this mixture was added iron(II) chloride (0.18 g, 1.4 mmol) and the reaction was heated at 75° C. for 15 hours. The reaction mixture was poured into water (300 mL). The resulting suspension was extracted with ethyl acetate. The organic phase was dried (magnesium sulfate), filtered and concentrated to a solid. This solid was recrystallized from methanol to give 7-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine (18.7 g, 52%) as pale yellow needles. 1H NMR (CDCl3): δ 7.91 (d, 2H), 7.43 (d, 1H), 7.01 (t,1H), 6.95 (d, 2H), 6.81 (d, 1H), 6.80 (s, 1H), 3.83 (s, 3H); MS m/z 259 (M+1).
Name
2-(6-chloro-2-pyridinyl)-1-(4-methoxyphenyl)ethanone oxime
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
iron(II) chloride
Quantity
0.18 g
Type
catalyst
Reaction Step Four

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